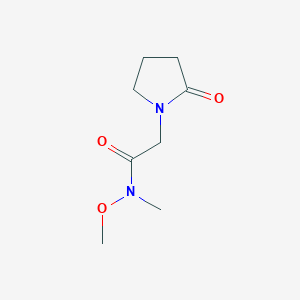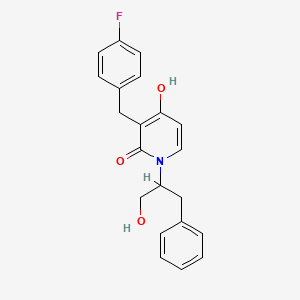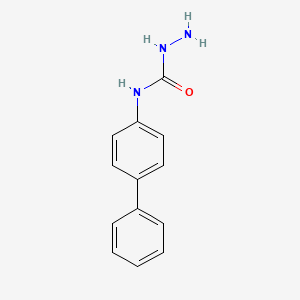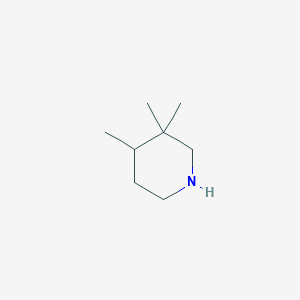
3,3,4-Trimethylpiperidine
Vue d'ensemble
Description
3,3,4-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It is used in scientific research and exhibits unique properties that enable its application in various fields such as organic synthesis, catalysis, and pharmaceutical development.
Synthesis Analysis
Piperidine derivatives, including 3,3,4-Trimethylpiperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The 3,3,4-Trimethylpiperidine molecule contains a total of 26 bond(s). There are 9 non-H bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
A triarylphosphine–trimethylpiperidine reagent has been reported for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry .Physical And Chemical Properties Analysis
3,3,4-Trimethylpiperidine has a molecular weight of 127.23 . It is a liquid at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
1,2,5-Trimethylpiperidin-4-ol derivatives, closely related to 3,3,4-Trimethylpiperidine, have demonstrated a broad spectrum of antimicrobial activity against various microorganisms. This suggests potential for further exploration in antimicrobial research (Dyusebaeva, Elibaeva & Kalugin, 2017).
Chemical Structure and Conformation Studies
The structure and conformation of derivatives of 3,3,4-Trimethylpiperidine have been studied using techniques like proton NMR spectroscopy. This research is crucial in understanding the chemical properties and potential applications of these compounds (Rezakov et al., 1986).
Synthesis of Heterocyclic Compounds
3,3,4-Trimethylpiperidine derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds have significant implications in pharmaceuticals and materials science (Vatsadze et al., 2004).
Biological Activity of Derivatives
Research into the biological activity of derivatives of 3,3,4-Trimethylpiperidine has uncovered a range of applications. These include potential uses in pharmacology and medicine, underscoring the versatility of these compounds (Kuznetsov et al., 1994).
Neurotropic Activity Studies
Studies have been conducted on the neurotropic activities of 3,3,4-Trimethylpiperidine derivatives. These studies are pivotal in understanding the impact of these compounds on neurological functions and potential therapeutic applications (Zaliznaya et al., 2020).
Chromatin State in Cells
The trimethyl lock mechanism, associated with 3,3,4-Trimethylpiperidine, plays a role in chromatin state mapping in cells. This application is significant in genomics and cell biology (Mikkelsen et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3,4-trimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-5-9-6-8(7,2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWPIAGYKZENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4-Trimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



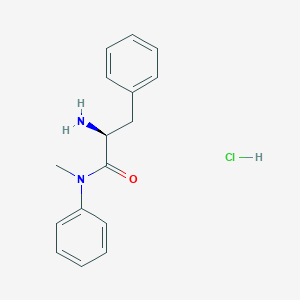
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
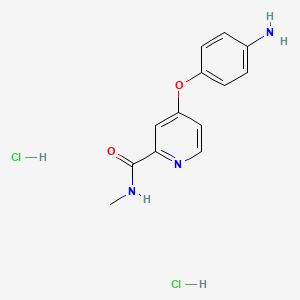
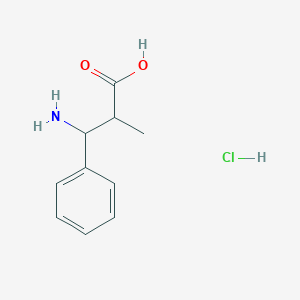
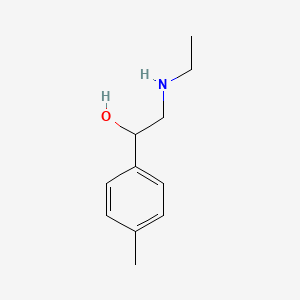
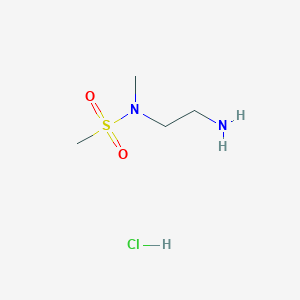
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
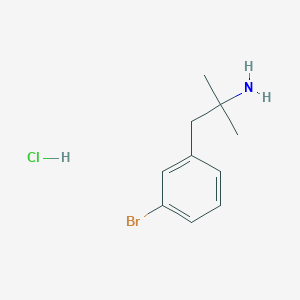
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
